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molecular formula C7H6FN3O2S B8333475 N-(2-cyano-4-fluorophenyl)sulfamide

N-(2-cyano-4-fluorophenyl)sulfamide

Cat. No. B8333475
M. Wt: 215.21 g/mol
InChI Key: YNUZLFKWXZVTOV-UHFFFAOYSA-N
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Patent
US08633186B2

Procedure details

A solution of 2-amino-5-fluorobenzonitrile (136 mg, 1 mmol) and sulfamoyl chloride (114 mg, 1 mmol) in DMA (2 mL) was stirred at room temperature for 2 hours. The reaction was purified by Varian HPLC (10% Acetonitrile/Water) to give N-(2-Cyano-4-fluorophenyl)sulfamide as a pale-white solid. 1H NMR (400 MHz, DMSO-d6) 7.18 (m, 2H), 7.56-7.60 (dd J=8.8 Hz, 2.8 Hz 2H), 9.44 (s, 1H).
Quantity
136 mg
Type
reactant
Reaction Step One
Quantity
114 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:7]([F:10])=[CH:6][C:3]=1[C:4]#[N:5].[S:11](Cl)(=[O:14])(=[O:13])[NH2:12]>CC(N(C)C)=O>[C:4]([C:3]1[CH:6]=[C:7]([F:10])[CH:8]=[CH:9][C:2]=1[NH:1][S:11]([NH2:12])(=[O:14])=[O:13])#[N:5]

Inputs

Step One
Name
Quantity
136 mg
Type
reactant
Smiles
NC1=C(C#N)C=C(C=C1)F
Name
Quantity
114 mg
Type
reactant
Smiles
S(N)(=O)(=O)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was purified by Varian HPLC (10% Acetonitrile/Water)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(C=CC(=C1)F)NS(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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